N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide

Physicochemical profiling Drug-likeness Library design

N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide (CAS 477215-53-5, MW 367.5 g/mol, XLogP3 3.6) is a synthetic 1,3,4-thiadiazole derivative featuring a sec-butylthio substituent at the 5-position of the thiadiazole ring and a 3,4-dimethoxyphenylacetyl moiety linked via an amide bond at the 2-position. The compound is cataloged in PubChem (CID and is commercially available through screening compound libraries such as ChemBridge (ID 5972155), positioning it as a drug-like small molecule for hit discovery campaigns.

Molecular Formula C16H21N3O3S2
Molecular Weight 367.48
CAS No. 477215-53-5
Cat. No. B2749529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
CAS477215-53-5
Molecular FormulaC16H21N3O3S2
Molecular Weight367.48
Structural Identifiers
SMILESCCC(C)SC1=NN=C(S1)NC(=O)CC2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C16H21N3O3S2/c1-5-10(2)23-16-19-18-15(24-16)17-14(20)9-11-6-7-12(21-3)13(8-11)22-4/h6-8,10H,5,9H2,1-4H3,(H,17,18,20)
InChIKeyYSBIMRSLQAMWMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide (CAS 477215-53-5): Structural and Sourcing Baseline


N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide (CAS 477215-53-5, MW 367.5 g/mol, XLogP3 3.6) is a synthetic 1,3,4-thiadiazole derivative featuring a sec-butylthio substituent at the 5-position of the thiadiazole ring and a 3,4-dimethoxyphenylacetyl moiety linked via an amide bond at the 2-position. The compound is cataloged in PubChem (CID 16806469) and is commercially available through screening compound libraries such as ChemBridge (ID 5972155), positioning it as a drug-like small molecule for hit discovery campaigns [1] [2]. The 1,3,4-thiadiazole scaffold is widely recognized for its potential in antimicrobial, anticancer, anti-inflammatory, and anticonvulsant drug development [3].

Why Direct Substitution of N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide Is Not Advisable Without Quantitative Evidence


Within the 1,3,4-thiadiazole class, even minor alterations to the C5 substituent profoundly influence both physicochemical properties and biological activity profiles. For instance, replacing a sec-butylthio group with a methyl, methoxymethyl, or tert-butyl moiety alters logP, polar surface area, hydrogen bond acceptor count, and conformational flexibility, each of which can shift target engagement, selectivity, and ADME properties [1] . The published data on the closely related butylthio analog (BuTD-COOH, bearing a butylthio rather than sec-butylthio group) demonstrates specific antimicrobial MIC values (25–50 μg/mL) and cancer cell IC50 values (147.8–178.9 μg/mL) that cannot be assumed to transfer to the sec-butylthio variant without direct comparative testing [2]. Generic substitution among analogs is therefore scientifically unsound without head-to-head data.

Quantitative Differentiation Evidence for N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide Against Closest Analogs


Physicochemical Differentiation: XLogP3 and Hydrogen Bond Acceptor Count Versus Closest Analogs

The target compound possesses a computed XLogP3 of 3.6 and 7 hydrogen bond acceptors [1]. In comparison, the close analog 2-(3,4-dimethoxyphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide (the methoxymethyl analog) has a lower computed ACD/LogP of 1.15, 7 hydrogen bond acceptors, and a topological polar surface area of 111 Ų versus 127 Ų for the target compound . The 1-methylbutyl analog (2-(2,4-dimethoxyphenyl)-N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]acetamide) shows a LogP of 3.56 and only 5 hydrogen bond acceptors, with a tPSA of 73.3 Ų . These differences in lipophilicity and hydrogen bonding capacity predict distinct membrane permeability, solubility, and target-binding profiles, directly impacting screening outcomes.

Physicochemical profiling Drug-likeness Library design

Rotatable Bond Count and Conformational Flexibility: sec-Butylthio Versus Alkyl Substituents

The target compound displays 8 rotatable bonds [1]. The 1-methylbutyl analog (which replaces the sulfur linker with a direct C–C bond) also has 8 rotatable bonds but with different spatial distribution and bond angles . In contrast, the methoxymethyl analog exhibits 7 freely rotating bonds . The sec-butylthio group introduces a branched alkyl chain linked via a sulfur atom, creating a unique combination of steric bulk and torsional freedom that differs from both linear alkyl and branched carbon-only side chains. This conformational profile directly influences entropy costs upon target binding and may alter selectivity among structurally related protein targets.

Conformational analysis Molecular flexibility Target binding entropy

Antimicrobial and Anticancer Activity of the Butylthio-Thiadiazole Scaffold: Class-Level Inference for the sec-Butylthio Analog

The closely related compound BuTD-COOH (4-((5-(butylthio)-1,3,4-thiadiazol-2-yl)amino)-4-oxo butanoic acid), which bears a linear butylthio group instead of the branched sec-butylthio substituent, demonstrated antimicrobial MIC values of 25–50 μg/mL against E. coli, P. aeruginosa, B. subtilis, S. aureus, and C. albicans [1]. The chitosan-conjugated derivative BuTD-CH showed anticancer IC50 values of 178.9 ± 9.1 μg/mL (MCF-7) and 147.8 ± 10.5 μg/mL (HepG2), with selectivity over normal HFB4 cells (IC50 335.7 ± 11.4 μg/mL) [1]. While these data are not directly transferable to the sec-butylthio compound, they establish the butylthio-1,3,4-thiadiazole scaffold as biologically active. The branched sec-butyl group may alter potency and selectivity profiles relative to the linear butyl chain, but direct comparative testing is absent from the current literature.

Antimicrobial screening Anticancer hit discovery Thiadiazole SAR

Optimal Application Scenarios for N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide in Research and Screening


Virtual Screening and Molecular Docking Campaigns Leveraging Balanced Lipophilicity (LogP 3.6)

The compound's computed XLogP3 of 3.6 places it within the favorable lipophilicity range for drug-like molecules (typically 1–5), while its 7 hydrogen bond acceptors and tPSA of 127 Ų provide sufficient polarity for aqueous solubility [1]. Compared to the methoxymethyl analog (LogP 1.15), the sec-butylthio compound is predicted to cross lipid bilayers more readily, making it a superior candidate for virtual screening against intracellular targets such as kinases, proteases, or nuclear receptors. Docking libraries that include this compound benefit from its distinct 3D pharmacophore created by the sec-butylthio sulfur linker geometry.

Antimicrobial Hit Identification Against ESKAPE Pathogens

The class-level evidence from the butylthio analog BuTD-COOH establishes the thiadiazole-butylthio scaffold as active against E. coli, P. aeruginosa, B. subtilis, S. aureus, and C. albicans with MIC values of 25–50 μg/mL [2]. The sec-butylthio variant, with its branched alkyl chain, offers a structural diversification point that may improve selectivity or potency against specific ESKAPE pathogens. Procurement for phenotypic antimicrobial screening is justified as a follow-on compound to the linear butylthio series, particularly for exploring the effect of branching on Gram-negative vs. Gram-positive selectivity.

Fragment-Based or Scaffold-Hopping Medicinal Chemistry Programs

The sec-butylthio-1,3,4-thiadiazole core represents a chemically tractable scaffold with a synthetic handle (the amino group at position 2) that can be further derivatized. Unlike the simpler N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]acetamide (which lacks the dimethoxyphenyl moiety), the target compound incorporates the 3,4-dimethoxyphenylacetyl fragment, which is a privileged structure in kinase inhibitors and GPCR ligands. This dual functionality makes the compound a versatile intermediate for fragment-growing or scaffold-hopping strategies aimed at improving target affinity or pharmacokinetic properties.

Chemical Library Diversity Enhancement for Commercial Screening Collections

Commercially available through ChemBridge as compound 5972155, this molecule contributes to library diversity through its specific combination of a chiral sec-butyl group (the compound is racemic at the sec-butyl carbon) and a 3,4-dimethoxyphenylacetyl side chain [3]. Compared to the 1-methylbutyl analog, which shares similar logP (3.56) but has only 5 hydrogen bond acceptors and a tPSA of 73.3 Ų, the target compound provides a distinct chemical space for hit discovery with increased hydrogen bonding capacity and polarity, potentially capturing hits that the simpler analog would miss .

Quote Request

Request a Quote for N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.